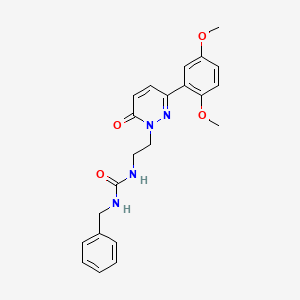

1-benzyl-3-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-benzyl-3-[2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-29-17-8-10-20(30-2)18(14-17)19-9-11-21(27)26(25-19)13-12-23-22(28)24-15-16-6-4-3-5-7-16/h3-11,14H,12-13,15H2,1-2H3,(H2,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYAYGASYODPLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CCNC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazinone ring, followed by the introduction of the benzyl and dimethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: Its unique structure may interact with biological targets, making it useful for studying biochemical pathways.

Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.

Industry: It may serve as an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Syntheses

4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)

- Key Features: Shares a benzyl-substituted pyridazinone core but replaces the urea group with a benzenesulfonamide moiety. The 2,5-dimethoxyphenyl group is absent.

- Synthesis: Synthesized via benzyl bromide alkylation of a hydroxy-pyridazinone precursor in DMF with potassium carbonate as a base .

- Functional Implications : Sulfonamide groups enhance solubility and are common in antimicrobial agents, whereas urea derivatives like the target compound may exhibit stronger hydrogen-bonding capacity, influencing target binding.

Phosphate-Containing Pyridazinone Derivatives (Patent Examples)

- Examples: (5-((5-(3-Chloro-5-cyanophenoxy)-4-(difluoromethyl)-6-oxopyrimidin-1(6H)-yl)methyl)-3-(difluoromethyl)-6-oxopyridazin-1(6H)-yl)methyl dihydrogen phosphate (3-((5-(3-Chloro-5-cyanophenoxy)-6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)methyl)-5-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)methyl dihydrogen phosphate

- Key Features: These compounds incorporate phosphate ester groups and halogenated/fluorinated substituents, which are absent in the target urea derivative. The pyridazinone core is retained, but the urea chain is replaced with phosphate-linked groups.

- Functional Implications : Phosphate esters often serve as prodrugs to enhance bioavailability. Fluorinated groups increase metabolic stability and lipophilicity, contrasting with the target’s dimethoxyphenyl group, which may confer electron-donating effects and moderate polarity .

Pharmacological and Physicochemical Comparisons

Table 1: Key Structural and Functional Differences

| Compound | Core Structure | Key Substituents | Functional Group | Potential Applications |

|---|---|---|---|---|

| Target Urea Derivative | Pyridazinone | 2,5-Dimethoxyphenyl, benzylurea, ethyl | Urea | Enzyme/receptor modulation |

| 4-(3-(Benzyloxy)-6-oxopyridazin-1-yl)benzenesulfonamide | Pyridazinone | Benzyloxy, benzenesulfonamide | Sulfonamide | Antimicrobial/anti-inflammatory |

| Phosphate Derivatives (Patents) | Pyridazinone/Pyrimidine | Halogenated aryl, difluoromethyl/trifluoromethyl, phosphate | Phosphate ester | Prodrugs, kinase inhibition |

Pharmacological Implications

- Urea vs. Sulfonamide : Urea derivatives often exhibit strong hydrogen-bonding interactions with biological targets (e.g., kinases, proteases), whereas sulfonamides are more commonly associated with carbonic anhydrase or bacterial enzyme inhibition .

- Dimethoxyphenyl vs. Halogenated Groups: The 2,5-dimethoxyphenyl substituent in the target compound may enhance π-π stacking interactions and moderate electron-donating effects, contrasting with the electron-withdrawing chloro/cyano groups in patent compounds, which could alter binding affinity or metabolic pathways .

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s molecular weight (estimated ~450–470 g/mol) is higher than the sulfonamide derivative (290 g/mol, [M+Na]+ in ) . The urea group may improve aqueous solubility compared to highly fluorinated patent compounds.

- Lipophilicity : The benzyl and dimethoxyphenyl groups likely increase logP compared to sulfonamides but reduce it relative to fluorinated derivatives.

Biological Activity

1-Benzyl-3-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various organic synthesis techniques. The following general approach has been reported:

- Formation of the Pyridazine Core : The initial step involves the synthesis of the pyridazine ring, which is crucial for the biological activity of the compound.

- Substitution Reactions : Subsequent steps involve introducing the benzyl and methoxyphenyl groups through nucleophilic substitution reactions.

- Final Urea Formation : The final step involves coupling with an appropriate amine to form the urea linkage.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures were evaluated for their cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 0.95 | Induces apoptotic cell death |

| Similar Pyridazine Derivative | MCF-7 | 0.73 | Cell cycle arrest at sub-G1 phase |

These findings suggest that the compound may induce apoptosis in cancer cells and inhibit cell proliferation through cell cycle regulation.

The proposed mechanisms by which this class of compounds exerts its biological effects include:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit Bcr-Abl kinase activity, which is crucial in certain types of leukemia.

- Apoptosis Induction : Flow cytometry analyses have demonstrated that these compounds can trigger apoptotic pathways in cancer cells.

Case Studies

A notable study involved evaluating a series of pyridazine derivatives for their anticancer activity against a panel of human cancer cell lines. The results indicated that specific substitutions on the pyridazine ring significantly enhanced cytotoxicity.

Study Highlights

- Objective : To assess the anticancer potential of pyridazine derivatives.

- Findings : Compounds with electron-withdrawing groups showed enhanced activity against HeLa and MCF-7 cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.